3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzonitrile group attached to a 7-methylimidazo[1,2-a]pyridine moiety, making it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction typically proceeds under mild conditions, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the development of green chemistry approaches, such as solvent-free and catalyst-free methods, is increasingly being adopted in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Properties
Molecular Formula |
C15H11N3 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3/c1-11-5-6-18-10-14(17-15(18)7-11)13-4-2-3-12(8-13)9-16/h2-8,10H,1H3 |
InChI Key |
SBTZTGSGPIWUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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